molecular formula C21H16FN3OS2 B2965451 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone CAS No. 302938-07-4

3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B2965451
CAS No.: 302938-07-4
M. Wt: 409.5
InChI Key: QAOGLVULFCHBNL-PDGQHHTCSA-N
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Description

3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone is a useful research compound. Its molecular formula is C21H16FN3OS2 and its molecular weight is 409.5. The purity is usually 95%.
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Mechanism of Action

  • Molecular Targets: The compound interacts with enzymes and receptors at the molecular level, potentially inhibiting or modulating their activity.

  • Pathways Involved: It can interfere with signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects in various diseases.

6. Comparison with Similar Compounds: 6.1 Similar Compounds

  • 2-Thioxo-4-thiazolidinone derivatives: Commonly possess similar core structures but differ in their side chains and functional groups.

  • Pyrazole-containing thiazolidinones: Share the pyrazole moiety, contributing to their reactivity and biological activity.

6.2 Uniqueness

  • The presence of both fluorophenyl and pyrazole groups distinguishes this compound from other thiazolidinone derivatives, potentially enhancing its pharmacological profile and reactivity in chemical syntheses.

This detailed examination of 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone highlights its significance and potential across multiple domains. Always excited to dive into more such fascinating compounds!

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGLVULFCHBNL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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